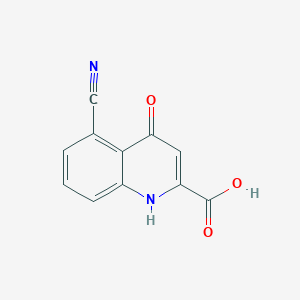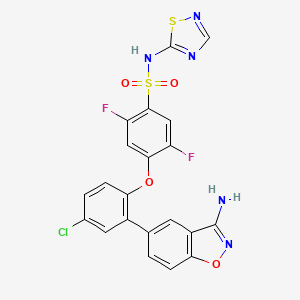
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
概要
説明
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a compound that combines the properties of ethyl acrylate, acrylic acid, and acrylonitrile. These components are widely used in the production of polymers, resins, and various industrial applications. Ethyl acrylate is known for its use in paints, textiles, and non-woven fibers . Acrylic acid is a key monomer in the production of superabsorbent polymers, while acrylonitrile is essential in the manufacture of plastics, rubbers, and carbon fibers .
準備方法
Synthetic Routes and Reaction Conditions:
Ethyl Acrylate: Ethyl acrylate is typically produced by the acid-catalyzed esterification of acrylic acid, which is itself produced by the oxidation of propylene.
Acrylic Acid: Acrylic acid is produced through the oxidation of propylene, followed by a two-step process involving acrolein.
Acrylonitrile: Acrylonitrile is produced via the Sohio process, which involves the ammoxidation of propylene over a bismuth molybdate-based catalyst.
Industrial Production Methods:
Ethyl Acrylate: Industrial production involves continuous processes with acid catalysts and polymerization inhibitors to prevent unwanted reactions.
Acrylic Acid: Large-scale production uses propylene oxidation in reactors designed to handle high temperatures and pressures.
Acrylonitrile: The Sohio process is the dominant industrial method, utilizing large reactors and catalysts to achieve high yields.
化学反応の分析
Types of Reactions:
Polymerization: All three components can undergo polymerization reactions to form homopolymers or copolymers.
Esterification: Ethyl acrylate is formed through esterification reactions involving acrylic acid.
Ammoxidation: Acrylonitrile is produced through the ammoxidation of propylene.
Common Reagents and Conditions:
Catalysts: Acid catalysts for esterification, bismuth molybdate for ammoxidation
Conditions: High temperatures and pressures for oxidation and ammoxidation reactions
Major Products:
Polymers: Various polymers including resins, plastics, and rubbers.
Intermediates: Pharmaceutical intermediates and specialty chemicals.
科学的研究の応用
Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is used in a wide range of scientific research applications:
Chemistry: As a monomer in the synthesis of various polymers and copolymers.
Biology: In the development of biomedical materials such as contact lenses and bone cements.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Essential in the manufacture of paints, textiles, non-woven fibers, and carbon fibers
作用機序
The mechanism of action for ethylacrylate acrylic acid acrylonitrile involves polymerization and copolymerization reactions. The vinyl groups in ethyl acrylate and acrylic acid allow for polymerization, while the nitrile group in acrylonitrile provides additional reactivity for forming high-strength polymers . The molecular targets include the carbon-carbon double bonds and nitrile groups, which participate in various chemical reactions to form stable polymers .
類似化合物との比較
Methyl Acrylate: Similar to ethyl acrylate but with a methyl group instead of an ethyl group.
Methacrylic Acid: Similar to acrylic acid but with a methyl group on the alpha carbon.
Methacrylonitrile: Similar to acrylonitrile but with a methyl group on the alpha carbon.
Uniqueness: Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is unique due to its combination of properties from ethyl acrylate, acrylic acid, and acrylonitrile. This combination allows for the production of a wide range of polymers with diverse applications in various industries .
特性
CAS番号 |
29009-41-4 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2;2H,1H2,(H,4,5) |
InChIキー |
OQWSDRWPCLZAFU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C.C=CC#N.C=CC(=O)O |
関連するCAS |
29009-41-4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)

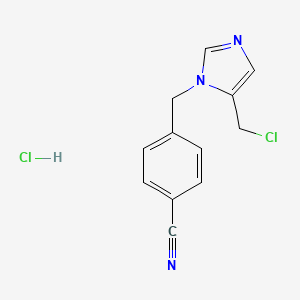
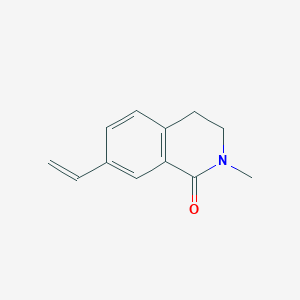

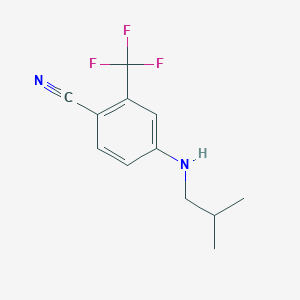
![5-Phenylbenzo[b]thiophene](/img/structure/B8572548.png)

![Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate](/img/structure/B8572580.png)
